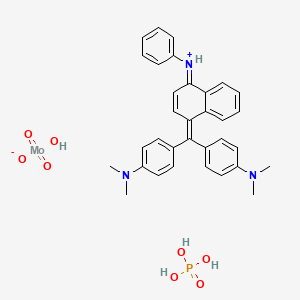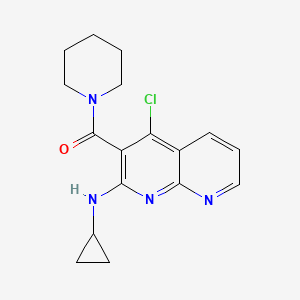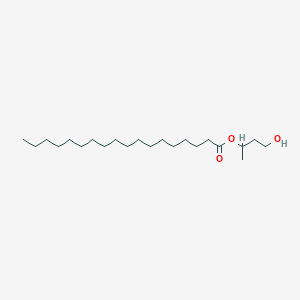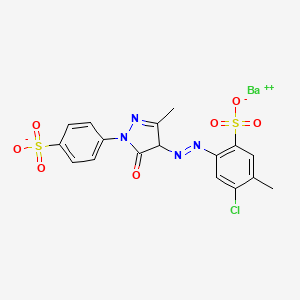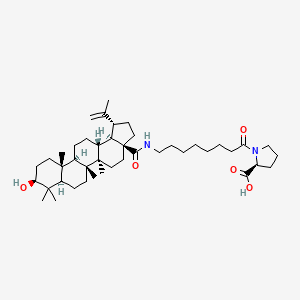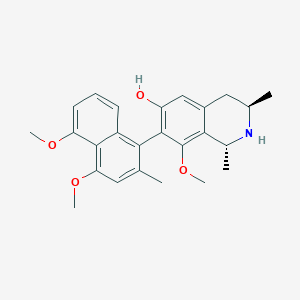
Ancistrocongoline D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ancistrocongoline D is a naphthylisoquinoline alkaloid isolated from the plant Ancistrocladus congolensis . This compound belongs to a unique class of natural products known for their complex structures and significant biological activities. Naphthylisoquinoline alkaloids have been studied for their potential therapeutic applications, including antimalarial, antileishmanial, and antitrypanosomal activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ancistrocongoline D involves several steps, starting from simple aromatic precursors. The key steps include the formation of the naphthalene and isoquinoline moieties, followed by their coupling to form the naphthylisoquinoline structure . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the coupling reactions .
Industrial Production Methods
advancements in synthetic organic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future .
Análisis De Reacciones Químicas
Types of Reactions
Ancistrocongoline D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naphthalene or isoquinoline moieties.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce dihydro or tetrahydro derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Ancistrocongoline D involves its interaction with specific molecular targets within the cells of parasites. It is believed to interfere with critical pathways necessary for the survival and proliferation of these parasites . The exact molecular targets and pathways are still under investigation, but its activity against multiple parasitic diseases highlights its potential as a therapeutic agent .
Comparación Con Compuestos Similares
Ancistrocongoline D can be compared with other naphthylisoquinoline alkaloids, such as:
Ancistrolikokines: These compounds share a similar naphthylisoquinoline structure and exhibit comparable biological activities.
Korupensamine A: Another naphthylisoquinoline alkaloid with antimalarial and antitrypanosomal activities.
Mbandakamines: These dimeric naphthylisoquinoline alkaloids also show significant antiprotozoal activities.
This compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and development .
Propiedades
Número CAS |
455255-22-8 |
|---|---|
Fórmula molecular |
C25H29NO4 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C25H29NO4/c1-13-10-20(29-5)23-17(8-7-9-19(23)28-4)21(13)24-18(27)12-16-11-14(2)26-15(3)22(16)25(24)30-6/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m1/s1 |
Clave InChI |
RPYYNECGOSGRFR-HUUCEWRRSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC(=C(C(=C2[C@H](N1)C)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C(N1)C)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



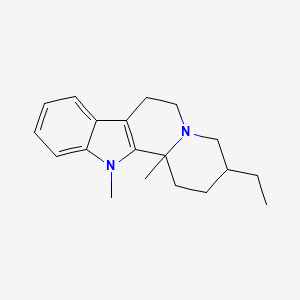
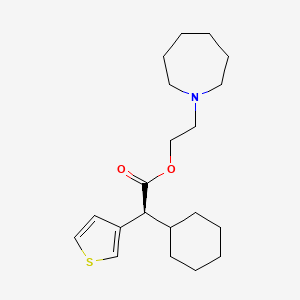

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)


